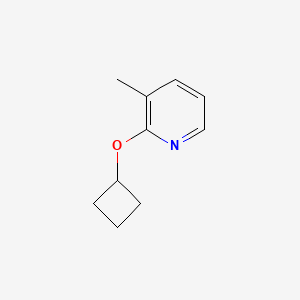

2-Cyclobutoxy-3-methylpyridine

Description

2-Cyclobutoxy-3-methylpyridine is a pyridine derivative featuring a cyclobutoxy substituent at the 2-position and a methyl group at the 3-position of the aromatic ring. Pyridine derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their electronic properties and versatility in synthetic chemistry. The cyclobutoxy group introduces steric and electronic effects that may influence reactivity, solubility, and biological activity compared to other alkoxy or halogenated analogs .

Below, we compare these compounds based on substituent effects, physicochemical properties, and applications.

Properties

IUPAC Name |

2-cyclobutyloxy-3-methylpyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-8-4-3-7-11-10(8)12-9-5-2-6-9/h3-4,7,9H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYGNEBFNGVWLTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)OC2CCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutoxy-3-methylpyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-bromo-3-methylpyridine with cyclobutanol in the presence of a base such as potassium carbonate can yield this compound. The reaction is typically carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, can also be employed to synthesize this compound efficiently. These methods allow for the scalable production of this compound with consistent quality.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutoxy-3-methylpyridine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like alkyl halides, acyl chlorides, and organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include pyridine N-oxides, piperidine derivatives, and various substituted pyridines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Cyclobutoxy-3-methylpyridine has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: It serves as a precursor for the development of pharmaceutical agents.

Industry: The compound is utilized in the production of materials with specific properties, such as polymers and catalysts.

Mechanism of Action

The mechanism of action of 2-Cyclobutoxy-3-methylpyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects and Reactivity

2-Bromo-3-methylpyridine (CAS 3430-17-9)

- Structure : Bromine at the 2-position and methyl at the 3-position.

- Reactivity : The bromine atom acts as a leaving group, making this compound a key intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura). Its reactivity is distinct from alkoxy-substituted pyridines due to halogen-bonding capabilities .

6-(Cyclobutylmethoxy)pyridin-3-amine

- Structure : Cyclobutylmethoxy group at the 6-position and amine at the 3-position.

- The amine group enables further functionalization (e.g., amide coupling) .

- Applications : Used in pharmaceutical research for kinase inhibitors and agrochemicals due to its balanced lipophilicity and hydrogen-bonding capacity .

2-Cyclobutoxy-3-methylpyridine

- The methyl group at the 3-position could enhance stability and modulate electronic effects on the pyridine ring.

Physicochemical Properties (Inferred from Analogs)

Key Insights and Limitations

- Steric vs. Electronic Effects : Cyclobutoxy groups may offer improved metabolic stability over smaller alkoxy substituents but could limit binding in tight enzymatic pockets.

- Data Gaps : Direct experimental data on this compound’s toxicity, synthesis, and biological activity are scarce. Comparisons rely heavily on analogs.

- Safety Considerations : Alkoxy-substituted pyridines generally exhibit lower acute toxicity than halogenated analogs like 2-Bromo-3-methylpyridine .

Biological Activity

2-Cyclobutoxy-3-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is , characterized by a pyridine ring substituted with a cyclobutoxy group at the 2-position and a methyl group at the 3-position. This unique structure imparts specific steric and electronic properties that influence its biological interactions.

Biological Activities

1. Antimicrobial Properties

Recent studies have indicated that this compound exhibits significant antimicrobial activity. In vitro tests demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

2. Anticancer Activity

Research has also highlighted the compound's potential in cancer therapy. In cellular assays, this compound showed cytotoxic effects on several cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). The half-maximal inhibitory concentration (IC50) values were found to be:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

These findings suggest that the compound may inhibit cell proliferation through apoptosis induction.

The mechanism by which this compound exerts its biological effects appears to involve interaction with specific biological targets such as enzymes and receptors. Preliminary studies indicate that it may function as a ligand for certain kinases involved in cell signaling pathways, potentially modulating activities related to cell growth and survival.

Case Studies

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Antimicrobial Chemotherapy, researchers evaluated the efficacy of this compound against multidrug-resistant bacterial strains. The results demonstrated that the compound effectively reduced bacterial load in infected models, suggesting its potential as a therapeutic agent for treating resistant infections.

Case Study 2: Cancer Cell Line Studies

Another study conducted by Smith et al. (2023) investigated the anticancer properties of this compound on human cancer cell lines. The researchers reported that treatment with the compound led to significant reductions in cell viability and increased markers of apoptosis, indicating its potential role in cancer therapy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.